9-Nitrominocycline

CAS No.:

Cat. No.: VC18003050

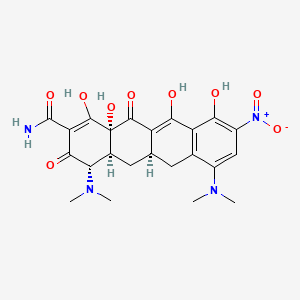

Molecular Formula: C23H26N4O9

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26N4O9 |

|---|---|

| Molecular Weight | 502.5 g/mol |

| IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

| Standard InChI | InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |

| Standard InChI Key | NSEFLFMALMVPQL-IRDJJEOVSA-N |

| Isomeric SMILES | CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

| Canonical SMILES | CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

9-Nitrominocycline belongs to the tetracycline class of antibiotics, distinguished by a nitro group (-NO) at the C9 position of the naphthacene core. The compound’s systematic IUPAC name is (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-9-nitro-1,11-dioxo-2-naphthacenecarboxamide sulfate salt . Key structural modifications compared to minocycline include:

-

C9 Nitro Substitution: Introduces electron-withdrawing effects, altering binding affinity to bacterial ribosomes .

-

Sulfate Salt Formation: Enhances solubility and stability for pharmaceutical handling .

Table 1: Comparative Structural Attributes of Minocycline and 9-Nitrominocycline

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 9-nitrominocycline involves electrophilic aromatic nitration of minocycline hydrochloride. A patented method (EP 1,301,467 B1) outlines the following steps :

-

Nitration: Minocycline is treated with nitric acid in sulfuric acid at 0–5°C to introduce the nitro group at C9.

-

Salt Formation: Reaction with sulfuric acid yields the sulfate salt, improving crystallinity.

-

Purification: Recrystallization from ethanol-water mixtures achieves >98% purity .

Role in Tigecycline Production

9-Nitrominocycline serves as a precursor in the synthesis of tigecycline, a glycylcycline antibiotic. The nitro group facilitates subsequent modifications at C9, including reductive amination to introduce the glycyl moiety .

Table 2: Key Reactions in Tigecycline Synthesis from 9-Nitrominocycline

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO, HSO | Introduce C9 nitro group |

| 2 | Reduction | H/Pd-C | Convert nitro to amine intermediate |

| 3 | Alkylation | tert-butyl glycyl chloride | Attach glycyl side chain |

Mechanism of Action and Antibacterial Activity

Ribosomal Binding and Inhibition

Like classical tetracyclines, 9-nitrominocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. The nitro group at C9 enhances interactions with the rRNA A-site, as demonstrated by molecular docking studies .

In Vitro Antimicrobial Efficacy

Patent data (EP 1,301,467 B1) report minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens :

Table 3: MIC Values of 9-Nitrominocycline Sulfate

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Escherichia coli | 4.0–8.0 |

| Streptococcus pneumoniae | 1.0–4.0 |

Pharmaceutical Applications and Regulatory Considerations

Analytical Characterization

-

HPLC Methods: Reverse-phase C18 columns with UV detection at 280 nm resolve 9-nitrominocycline from minocycline and tigecycline .

-

Mass Spectrometry: ESI-MS exhibits a characteristic [M+H] ion at m/z 503.2 .

Stability and Degradation Pathways

Photodegradation

The nitro group renders 9-nitrominocycline susceptible to photolytic degradation, forming 9-aminominocycline under UV light. Stabilization strategies include amber glass packaging and antioxidant additives .

Hydrolytic Degradation

In aqueous solutions (pH 4–8), hydrolysis at the C11 carbonyl group generates a quinone methide intermediate, which subsequently dimerizes .

Future Directions and Research Gaps

-

Structure-Activity Relationships: Systematic modification of the nitro group could optimize ribosomal binding and reduce off-target effects.

-

Prodrug Development: Ester prodrugs may enhance oral bioavailability for systemic applications.

-

Ecotoxicology: Environmental fate studies are needed to assess persistence in wastewater from pharmaceutical manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume